molecular formula C14H9IN2O2S B3682705 5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE

5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE

Cat. No.: B3682705
M. Wt: 396.20 g/mol
InChI Key: WULPZLALUZGQBV-XYOKQWHBSA-N
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Description

“5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” typically involves multi-step organic reactions. The starting materials often include 4-iodophenyl derivatives, pyrrole, and thiazolane-2,4-dione. The key steps may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Iodination: Introduction of the iodine atom to the phenyl ring using reagents like iodine and an oxidizing agent.

    Condensation Reaction: The final step involves the condensation of the iodophenyl-pyrrole derivative with thiazolane-2,4-dione under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-{(E)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
  • 5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE

Uniqueness

The uniqueness of “5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom can also enhance the compound’s ability to participate in specific types of chemical reactions, such as halogen bonding.

Properties

IUPAC Name

(5E)-5-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O2S/c15-9-3-5-10(6-4-9)17-7-1-2-11(17)8-12-13(18)16-14(19)20-12/h1-8H,(H,16,18,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULPZLALUZGQBV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C/2\C(=O)NC(=O)S2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
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5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
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5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
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5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
Reactant of Route 5
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5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE

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